3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a mouthful, so let’s break it down. It belongs to the class of benzofuran derivatives.
- The systematic name reveals its structure: 3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide .
- It contains a benzofuran core with a carboxamide group and a trifluoromethoxyphenyl substituent.
- The compound’s molecular formula is C19H~18F~3N~2O~4.
- Its structural complexity suggests potential interesting properties.
Vorbereitungsmethoden
Reaction Conditions: Suzuki–Miyaura coupling, which utilizes organoboron reagents, could be a viable method.
Industrial Production: Unfortunately, industrial-scale production details are scarce.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in Suzuki–Miyaura coupling.
Major Products: The coupling could yield diverse products, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological systems (e.g., enzyme inhibition, receptor binding).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or agrochemicals.
Wirkmechanismus
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinct features (e.g., trifluoromethoxyphenyl group).
Similar Compounds: Explore related benzofuran derivatives (e.g., other carboxamides, fluorinated analogs).
Remember, this compound’s complexity invites further investigation, and its potential applications span multiple scientific domains
Eigenschaften
Molekularformel |
C19H18F3NO4 |
---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
3,6,6-trimethyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-5,7-dihydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H18F3NO4/c1-10-15-13(24)8-18(2,3)9-14(15)26-16(10)17(25)23-11-4-6-12(7-5-11)27-19(20,21)22/h4-7H,8-9H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
NEORVWAFJKBNQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.